molecular formula C11H8Cl2N2OS B1487094 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098020-37-0

6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1487094
M. Wt: 287.2 g/mol
InChI Key: ZANPCWFVOBPCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, also known as 6-DCPMT, is a small molecule that has been extensively studied in the scientific community due to its potential therapeutic applications. It is a derivative of pyrimidine, a heterocyclic aromatic compound, and is composed of two chlorine atoms and a methylthio group. The compound has been found to be active against a variety of diseases and disorders, including cancer, inflammation, and neurological disorders. In

Scientific Research Applications

Movement and Deposition in Residences

Research has explored the post-application movement and deposition of organophosphorus pesticides in residences, which includes compounds structurally similar to 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one. The study focused on monitoring these pesticides' distribution and assessing potential exposures via respiration and dermal contact/oral ingestion, providing insights into the translocation of these compounds and their accessibility to human contact after interior and exterior applications (Lewis et al., 2001).

Treatment of Human Malignancies

Another study evaluated the combination of a diaminopyrimidine (structurally related to 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one) and folinic acid for treating advanced human malignancies. This research provided valuable data on the safety and preliminary results of using diaminopyrimidine compounds in cancer treatment, suggesting the need for further trials, especially for tumors in specific sites where current drug treatments are relatively ineffective (Price & Hill, 1981).

Dermatitis from Chemical Exposure

Exposure to chemicals related to 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one can lead to dermatitis, as shown in a case study of a chemical process technician. This study highlighted the occupational risks associated with handling certain chemicals and the potential for developing skin conditions as a result of exposure (Sommer et al., 1999).

Metabolism and Toxicokinetics in Poisoning Cases

Research into the metabolic fate of organophosphorothioate-type insecticides in humans, which are structurally similar to 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, provides insight into the human body's response to high dosages of these compounds. The study identified previously unknown biotransformation routes and metabolic profiles, contributing to the understanding of the toxicokinetics and metabolism of these substances in acute poisoning cases (Bicker et al., 2005).

properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)6-2-7(12)4-8(13)3-6/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANPCWFVOBPCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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